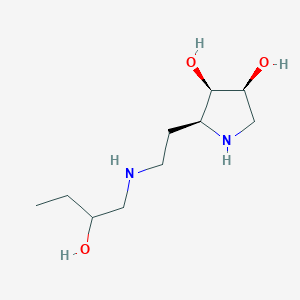
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and possibly as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start with commercially available starting materials such as pyrrolidine derivatives and amino alcohols.
Reaction Steps:
Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This may include:
Optimization of Reaction Conditions: Using continuous flow reactors to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of any carbonyl groups back to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield carbonyl-containing compounds, while reduction would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Ligand: May serve as a ligand in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R,4S)-2-(2-((2-Hydroxyethyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a shorter hydroxyalkyl chain.
(2S,3R,4S)-2-(2-((2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a different hydroxyalkyl chain length.
Uniqueness
Chiral Centers: The specific configuration of chiral centers in (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol may confer unique biological activity.
Functional Groups:
Propiedades
Número CAS |
653570-93-5 |
|---|---|
Fórmula molecular |
C10H22N2O3 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2-[2-(2-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c1-2-7(13)5-11-4-3-8-10(15)9(14)6-12-8/h7-15H,2-6H2,1H3/t7?,8-,9-,10+/m0/s1 |
Clave InChI |
JPZNEEPYOBIOSV-JVSARINNSA-N |
SMILES isomérico |
CCC(CNCC[C@H]1[C@H]([C@H](CN1)O)O)O |
SMILES canónico |
CCC(CNCCC1C(C(CN1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



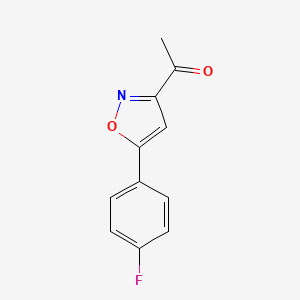

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
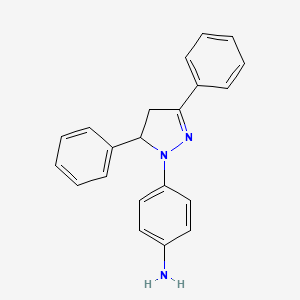
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
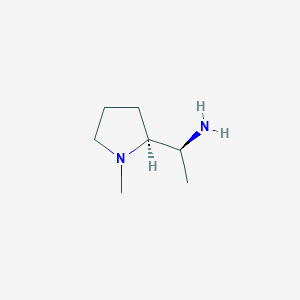
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
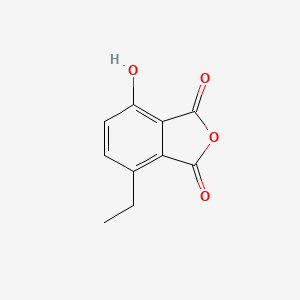
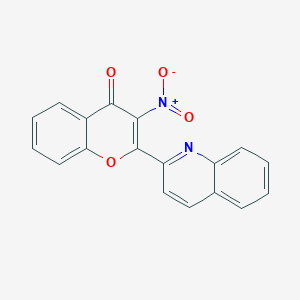

![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
